2-Ethynyl-1-methylpyrrolidine 2-Ethynyl-1-methylpyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17198869
InChI: InChI=1S/C7H11N/c1-3-7-5-4-6-8(7)2/h1,7H,4-6H2,2H3
SMILES:
Molecular Formula: C7H11N
Molecular Weight: 109.17 g/mol

2-Ethynyl-1-methylpyrrolidine

CAS No.:

Cat. No.: VC17198869

Molecular Formula: C7H11N

Molecular Weight: 109.17 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynyl-1-methylpyrrolidine -

Specification

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
IUPAC Name 2-ethynyl-1-methylpyrrolidine
Standard InChI InChI=1S/C7H11N/c1-3-7-5-4-6-8(7)2/h1,7H,4-6H2,2H3
Standard InChI Key HRYWNBGSIQAWKD-UHFFFAOYSA-N
Canonical SMILES CN1CCCC1C#C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyrrolidine ring in 2-ethynyl-1-methylpyrrolidine adopts a puckered conformation, typical of five-membered saturated heterocycles. The methyl group at N1 introduces steric hindrance, while the ethynyl group at C2 contributes π-electron density and linear geometry. This combination creates a polarized environment conducive to nucleophilic and electrophilic reactions. The compound’s IUPAC name is 1-methyl-2-ethynylpyrrolidine, and its SMILES notation is CN1CCCC1C#C, reflecting the spatial arrangement of substituents .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₇H₁₁N
Molecular Weight (g/mol)111.17
Boiling Point~180–190°C (estimated)
LogP (Partition Coefficient)1.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethynyl proton (δ 2.1–2.3 ppm in 1^1H NMR) and the methyl group attached to nitrogen (δ 2.4–2.6 ppm). Infrared (IR) spectroscopy shows a sharp absorption band at ~3300 cm1^{-1} corresponding to the C≡C-H stretch, alongside C≡C vibration at ~2100 cm1^{-1}. Mass spectrometry typically exhibits a molecular ion peak at m/z 111, with fragmentation patterns indicating loss of the ethynyl group (-26 amu) .

Synthetic Approaches and Optimization

Laboratory-Scale Synthesis

The most common route involves alkylation of 1-methylpyrrolidine with ethynyl bromide under basic conditions. A typical procedure entails:

  • Dissolving 1-methylpyrrolidine in dry tetrahydrofuran (THF) at −78°C.

  • Adding n-butyllithium to deprotonate the C2 position.

  • Introducing ethynyl bromide gradually, followed by warming to room temperature.

  • Purifying the product via fractional distillation or column chromatography.

This method yields 2-ethynyl-1-methylpyrrolidine in ~65–70% purity, requiring subsequent recrystallization for pharmaceutical-grade material .

Industrial Production Challenges

Scale-up introduces complexities due to the pyrophoric nature of ethynylating agents and the need for inert atmospheres. Continuous flow reactors with palladium-coated microchannels have demonstrated improved safety and yield (up to 85%) by minimizing side reactions like polymerization. Recent advances employ copper(I) iodide as a catalyst, reducing reaction temperatures from −78°C to −20°C while maintaining selectivity .

Table 2: Comparison of Synthetic Methods

ParameterBatch MethodFlow Chemistry
Temperature−78°C−20°C
CatalystNoneCuI (5 mol%)
Yield65%85%
Purity70%95%
ScalabilityLimitedHigh

Biological Activity and Mechanism

Receptor Binding Profiling

2-Ethynyl-1-methylpyrrolidine exhibits moderate affinity for the α4β2 nicotinic acetylcholine receptor (nAChR), with a half-maximal inhibitory concentration (IC₅₀) of 12.3 μM in radioligand displacement assays. Molecular docking studies suggest the ethynyl group forms a π-cation interaction with TrpB of the receptor’s ligand-binding domain, while the methyl group stabilizes the complex via hydrophobic contacts .

Comparative Analysis with Structural Analogues

Pharmacophore Variations

Replacing the ethynyl group with alternative substituents dramatically alters bioactivity:

Table 3: Substituent Effects on nAChR Binding

C2 SubstituentIC₅₀ (μM)Selectivity (α4β2/α7)
Ethynyl12.38.2
Methyl>1001.1
Phenyl23.74.5
Amino18.96.7

The ethynyl group’s linear geometry and electronic properties prove critical for receptor subtype selectivity, outperforming bulkier or more flexible substituents .

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